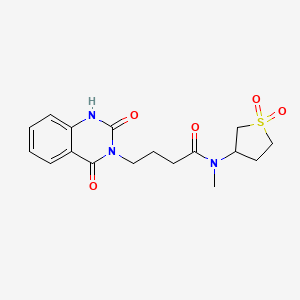
N-(1,1-dioxidotetrahydro-3-thienyl)-4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methylbutanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves standard organic synthesis methods, including alkylation reactions and the use of dimethylformamide (DMF) as a solvent. For instance, quinazolinones have been synthesized from benzylsubstituted derivatives through reactions in a DMF environment, highlighting the versatility of quinazolinones as a scaffold for further chemical modifications (El Kayal et al., 2022).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often confirmed using spectroscopic methods such as NMR, MS, and IR spectra. For example, the structure of methyl-3,4-dihydro-3-(p-methylphenyl)-4-oxo-2-quinazolinyl thiopropionate was determined by X-ray diffraction, revealing the planarity between the quinazoline moiety and the methyl-substituted phenyl ring (Rajnikant et al., 2001).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including thermal reactions leading to the formation of novel compounds. For instance, thermal reactions of thiazoloquinoline diones resulted in the formation of 4-amino-1H-quinolin-2-ones and novel thiazoloquinazoline diones, showcasing the reactivity of the quinazolinone ring system (Mrkvička et al., 2008).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as melting points and solubility, are typically characterized as part of their synthesis and structural analysis. Detailed studies on these properties help in understanding the potential applications of these compounds in various domains.
Chemical Properties Analysis
Quinazolinones exhibit a wide range of chemical properties, including the ability to form keto-enol tautomers and participate in various nucleophilic substitution reactions. These properties are crucial for the development of new compounds with potential biological activities (Mohammed et al., 2020).
Propiedades
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,1-dioxothiolan-3-yl)-N-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-19(12-8-10-26(24,25)11-12)15(21)7-4-9-20-16(22)13-5-2-3-6-14(13)18-17(20)23/h2-3,5-6,12H,4,7-11H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQCOIZQHKYSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[(3-methylbenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4692281.png)
![2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4692297.png)
![4-({4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(2-methylphenyl)quinoline](/img/structure/B4692305.png)
![3-({[(4-ethyl-5-{[(4-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4692315.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4692331.png)
![5,6-dimethyl-7-(2-pyridinyl)-N-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4692337.png)
![1-(4-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4692345.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B4692348.png)
![N-{3-[({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4692355.png)
![2-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxoacetamide](/img/structure/B4692356.png)
![6-({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4692365.png)
![3-[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B4692371.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4692378.png)
